molecular formula C18H13Cl2NO2 B5776258 3,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzamide

3,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzamide

Cat. No.: B5776258
M. Wt: 346.2 g/mol
InChI Key: MQFTZQRPARTLHV-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with dichloro and methoxy groups, as well as a naphthyl moiety, which contributes to its unique chemical properties.

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c1-23-17-14(19)9-12(10-15(17)20)18(22)21-16-8-4-6-11-5-2-3-7-13(11)16/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFTZQRPARTLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with 4-methoxyaniline and naphthalen-1-amine in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to disruption of cellular processes. For example, it may inhibit bacterial cell wall synthesis or interfere with signal transduction pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

3,5-dichloro-4-methoxy-N-naphthalen-1-ylbenzamide is unique due to its specific substitution pattern and the presence of both dichloro and methoxy groups along with a naphthyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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